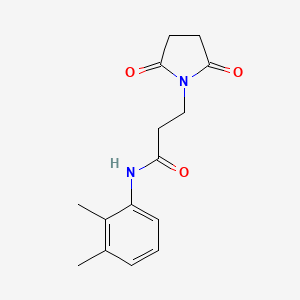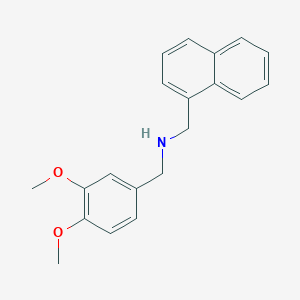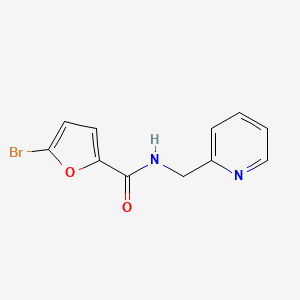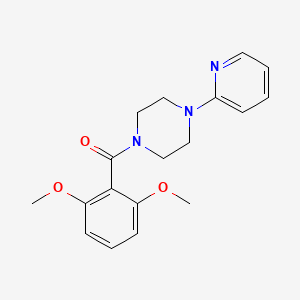
N-(2,3-dimethylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide, also known as DPA, is a synthetic compound that has been widely used in scientific research. DPA is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-4) which plays a crucial role in the regulation of glucose metabolism.
Mécanisme D'action
N-(2,3-dimethylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide acts as a competitive inhibitor of DPP-4, which is an enzyme that cleaves incretin hormones such as glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the levels of these hormones, which in turn stimulate insulin secretion and reduce glucagon secretion. This results in improved glucose tolerance and lower blood glucose levels.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its effects on glucose metabolism, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dimethylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of DPP-4, making it a useful tool for studying the role of this enzyme in various physiological processes. This compound is also stable and can be easily synthesized in large quantities. However, this compound has some limitations, including its relatively short half-life and the potential for off-target effects.
Orientations Futures
There are several potential future directions for N-(2,3-dimethylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide research. One area of interest is the development of more potent and selective DPP-4 inhibitors, which could have improved therapeutic efficacy and fewer side effects. Another area of interest is the use of this compound as a tool to study the role of DPP-4 in other physiological processes, such as immune function and cancer. Additionally, the potential neuroprotective effects of this compound warrant further investigation, particularly in the context of neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of N-(2,3-dimethylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide involves the reaction between 2,3-dimethylphenyl isocyanate and N-acetyl-3-aminopropanal in the presence of a catalyst. The resulting product is then treated with acetic anhydride and pyridine to yield this compound. The purity of this compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-(2,3-dimethylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide has been extensively used in scientific research as a tool to study the role of DPP-4 in glucose metabolism and other physiological processes. DPP-4 inhibitors such as this compound have shown promise in the treatment of type 2 diabetes, as they increase insulin secretion and improve glucose tolerance. This compound has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for a range of conditions, including Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10-4-3-5-12(11(10)2)16-13(18)8-9-17-14(19)6-7-15(17)20/h3-5H,6-9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCJYPBXCBWRIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CCN2C(=O)CCC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-chlorobenzyl)thio]-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B5865967.png)

![N'-[(3,4-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5865979.png)

![1-ethyl-4-[(4-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B5865998.png)

![2-[5-(2,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5866030.png)

![1-{[(2,2,3,3-tetramethylcyclopropyl)carbonyl]oxy}-2,5-pyrrolidinedione](/img/structure/B5866051.png)
![4-{methyl[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5866053.png)
![4-methoxy-2-{[4-(4-methoxybenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B5866054.png)
![2-(4-fluorophenyl)-8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5866055.png)
![7-[(4-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5866062.png)
![N-[4-(aminosulfonyl)phenyl]-4-phenyl-1-piperazinecarbothioamide](/img/structure/B5866066.png)